molecular formula C7H10N2O2S B1643676 1-Ethyl-3-methyl-2-thiobarbituric acid

1-Ethyl-3-methyl-2-thiobarbituric acid

Cat. No.: B1643676
M. Wt: 186.23 g/mol
InChI Key: CBUYXKSKVUBLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Thiobarbituric Acid Chemistry

The story of thiobarbituric acid is intrinsically linked to that of its oxygen-containing counterpart, barbituric acid. Adolf von Baeyer first synthesized barbituric acid in 1864 by combining urea (B33335) with malonic acid. mdpi.com This discovery laid the groundwork for the development of barbiturates, a class of drugs known for their effects on the central nervous system. mdpi.com The subsequent replacement of one of the carbonyl oxygens with a sulfur atom yielded thiobarbituric acid, opening a new chapter in the chemistry of these heterocyclic compounds. wikipedia.org

Early synthetic methods for creating the thiobarbituric acid core structure typically involved the condensation reaction between a malonic acid derivative and thiourea (B124793). chemicalbook.comomicsonline.org Over the years, chemists have refined and expanded upon these methods, employing techniques like the Knoevenagel condensation to introduce various substituents at the C-5 position of the ring. mdpi.comomicsonline.org Thiobarbituric acid itself gained prominence not only as a building block for more complex molecules but also as a key reagent in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a method used to measure lipid peroxidation in biological samples by detecting malondialdehyde. wikipedia.orgtaylorandfrancis.comwikipedia.org This dual role as both a synthetic precursor and an analytical tool has cemented its importance in chemical and biomedical research.

Significance of N-Substitution in Thiobarbiturate Scaffolds

The core thiobarbiturate structure features two nitrogen atoms within its six-membered ring, providing opportunities for substitution. The process of attaching alkyl groups, such as ethyl or methyl groups, to these nitrogen atoms is known as N-alkylation. This structural modification is a crucial strategy for fine-tuning the molecule's properties.

N-substitution significantly impacts the chemical and physical characteristics of the thiobarbiturate scaffold. For instance, attaching alkyl groups can alter the molecule's solubility, polarity, and steric profile. publish.csiro.au These changes, in turn, influence how the molecule interacts with biological targets or organizes itself in solid-state materials. Research has shown that changing the N-alkyl substituent from a methyl to an ethyl group can lead to a dramatic increase in electron mobilities in N-alkyl functionalized barbituric and thiobarbituric acid derivatives used as n-channel organic thin-film transistors. researchgate.net Furthermore, N-alkylation can enhance the biological effects of some derivatives; for example, N-alkylation/arylation was found to improve the antibacterial effect of certain 2-benzylthiopyrimidine derivatives. researchgate.net The synthesis of N1-monosubstituted and N1,N3-disubstituted thiobarbituric acid derivatives is a key area of research to explore the structure-activity relationship of these compounds for potential therapeutic applications. nih.gov

Current Research Frontiers in 1-Ethyl-3-methyl-2-thiobarbituric Acid Analogues

While research specifically on this compound is specific, extensive research on its close analogues, particularly 1,3-diethyl-2-thiobarbituruc acid and 1,3-dimethyl-2-thiobarbituric acid, highlights the current frontiers of investigation. These studies span medicinal chemistry, materials science, and analytical chemistry.

In medicinal chemistry, N,N'-disubstituted thiobarbiturates are being actively investigated for a range of therapeutic applications. They have been explored as potential anticancer agents, with studies synthesizing novel derivatives to evaluate their cytotoxic potential against various cancer cell lines. nih.gov Other research has focused on their role as α-glucosidase inhibitors and anti-glycation agents, suggesting potential applications in managing diabetes. nih.gov The anti-inflammatory, anticonvulsant, and immunotropic properties of thiobarbituric acid analogues continue to be areas of interest. nih.gov

In the realm of materials science, compounds like 1,3-diethyl-2-thiobarbituric acid are used as building blocks for creating "push-pull" chromophores. mdpi.com These molecules have unique electronic properties and are of interest for applications in nonlinear optics and other advanced materials. mdpi.com Furthermore, 1,3-diethyl-2-thiobarbituric acid has been investigated as a coinitiator in photopolymerizable dental materials, demonstrating its utility beyond biological applications. nih.gov The radical-scavenging activity of related compounds, such as 1,3,5-trimethyl-2-thiobarbituric acid, has also been quantified, indicating potential use as antioxidants. researchgate.net

Below is a table summarizing research findings on N-disubstituted thiobarbituric acid analogues.

Compound/Derivative ClassResearch AreaKey Finding
N1,N3-disubstituted thiobarbituratesAnticancerVarying substituents at N1 and N3 positions affects cytotoxic potential against melanoma cells. nih.gov
1,3-Diethyl-2-thiobarbituric acid enaminesAntidiabeticDerivatives show potential as α-glucosidase inhibitors and anti-glycation agents. nih.gov
1,3-Diethyl-2-thiobarbituric acidMaterials ScienceUsed in the synthesis of push-pull butadienes for potential use in nonlinear optics. mdpi.com
1,3-Diethyl-2-thiobarbituric acidDental MaterialsActs as an effective coinitiator for the radical polymerization of methacrylate (B99206) resin adhesives. nih.gov
N-Alkyl Thiobarbituric Acid DerivativesOrganic ElectronicsChanging N-alkyl substituents (e.g., methyl to ethyl) dramatically increases electron mobilities in thin-film transistors. researchgate.net
1,3,5-Trimethyl-2-thiobarbituric acidAntioxidant ResearchRadical-scavenging activity investigated using the induction period method for polymerization. researchgate.net

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

1-ethyl-3-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C7H10N2O2S/c1-3-9-6(11)4-5(10)8(2)7(9)12/h3-4H2,1-2H3

InChI Key

CBUYXKSKVUBLAM-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC(=O)N(C1=S)C

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=S)C

Origin of Product

United States

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Oxidative and Reductive Transformations of the Thiobarbiturate Moiety

The thiobarbiturate core is susceptible to both oxidation and reduction, targeting the sulfur atom and the heterocyclic ring, respectively.

Oxidative Pathways: The sulfur atom at the C2 position is the primary site for oxidation. Mild oxidizing agents can convert the thiocarbonyl group (C=S) into a sulfoxide (B87167) or sulfone. More aggressive oxidation can lead to desulfurization, replacing the sulfur atom with an oxygen atom to yield the corresponding barbiturate (B1230296), 1-ethyl-3-methylbarbituric acid. This transformation is significant as it fundamentally alters the electronic and steric properties of the molecule.

Another critical oxidative reaction involves the active methylene (B1212753) group at C5. In the well-known Thiobarbituric Acid (TBA) test, used for detecting lipid peroxidation, aldehydes like malondialdehyde (formed from the oxidation of polyunsaturated fatty acids) condense with two equivalents of a thiobarbituric acid. bohrium.com This reaction proceeds via the formation of a colored adduct, highlighting the susceptibility of the C5 position to react with products of oxidative processes. bohrium.com

Reductive Pathways: Reduction of the thiobarbiturate ring can occur, typically targeting the C=C double bonds within the enol or thiol tautomeric forms. Catalytic hydrogenation or chemical reducing agents can lead to the formation of dihydro derivatives. The specific product depends on the reaction conditions and the tautomeric form present. For instance, reduction of the 4,6-dione system can yield various partially or fully saturated pyrimidine (B1678525) structures.

Nucleophilic and Electrophilic Reaction Pathways

The electronic distribution in 1-Ethyl-3-methyl-2-thiobarbituric acid creates both nucleophilic and electrophilic centers.

Nucleophilic Character: The most significant nucleophilic site is the C5 carbon. The adjacent carbonyl groups acidify the C5 protons, facilitating the formation of a resonance-stabilized carbanion (an enolate). This nucleophile readily participates in various carbon-carbon bond-forming reactions. A prominent example is the Knoevenagel condensation with aldehydes and ketones. In the case of the related 1,3-diethyl-2-thiobarbituric acid (DETBA), its reaction with various aromatic aldehydes has been studied in detail. rsc.org The initial condensation yields a 5-arylidene product. rsc.org For certain aldehydes, this is followed by a Michael addition of a second thiobarbiturate molecule to the newly formed α,β-unsaturated system, yielding an arylbis(thiobarbitur-5-yl)methane. rsc.org The outcome of the reaction is heavily influenced by the electronic properties of the aldehyde. rsc.org

Table 1: Influence of Aldehyde Substituents on Reaction Pathway with 1,3-Diethyl-2-thiobarbituric acid (DETBA) This table is based on data for DETBA, a close structural analog of this compound.

AldehydeSubstituent TypePredominant ProductReaction PathwaySource
4-(Dimethylamino)benzaldehydeStrong Electron-DonatingKnoevenagel AdductKnoevenagel Condensation rsc.org
Cinnamaldehyde (B126680)Conjugated SystemKnoevenagel AdductKnoevenagel Condensation rsc.org
BenzaldehydeNeutralMichael AdductKnoevenagel then Michael Addition rsc.org
4-NitrobenzaldehydeStrong Electron-WithdrawingMichael AdductKnoevenagel then Michael Addition rsc.org

The nitrogen and sulfur atoms also possess lone pairs, imparting nucleophilic character, which is primarily expressed in their coordination to metal ions (see Section 3.5).

Electrophilic Character: The carbonyl carbons (C4 and C6) are electrophilic and can be attacked by strong nucleophiles, which can lead to ring-opening reactions (see Section 3.3).

Ring-Opening and Ring-Closure Mechanisms of Thiobarbiturate Derivatives

The stability of the pyrimidine ring is substantial, but it can be cleaved under specific conditions. Conversely, its formation is a key synthetic step.

The primary ring-closure mechanism is the condensation reaction between a suitably substituted malonic acid derivative (e.g., diethyl ethylmethylmalonate) and N-methylthiourea. This reaction, typically conducted in the presence of a base like sodium ethoxide, proceeds via a sequence of nucleophilic acyl substitution steps to build the heterocyclic ring. This is a common and versatile method for synthesizing a wide array of thiobarbiturate derivatives. nih.gov

Ring-opening of the thiobarbiturate ring typically occurs via hydrolysis under strong alkaline or acidic conditions. The mechanism involves nucleophilic attack (e.g., by a hydroxide (B78521) ion) on the electrophilic carbonyl carbons (C4 or C6), leading to the cleavage of an amide bond. This results in the formation of a malonamide (B141969) or thioureide derivative. The stability of thiobarbiturates at room temperature is generally high. researchgate.net

While stable under many conditions, thiobarbiturates can undergo reversible decomposition. For example, the Michael adducts formed in reactions with certain aldehydes can revert to the Knoevenagel product and a molecule of the thiobarbiturate, especially in solution. rsc.org This reversibility indicates that the C-C bond formed during the Michael addition can be cleaved under relatively mild conditions, suggesting an equilibrium that can be influenced by factors such as solvent and temperature.

Tautomeric Equilibria and Proton Transfer Mechanisms

This compound can exist in several tautomeric forms due to proton mobility. This equilibrium is crucial as it dictates the molecule's reactivity. The primary tautomeric forms include:

Diketone-thione: The most commonly drawn form, with carbonyl groups at C4 and C6 and a thiocarbonyl at C2.

Enol-keto-thione: Where one of the carbonyl groups has tautomerized to an enol (C=C-OH).

Thiol-keto-enol: Where the thiocarbonyl has tautomerized to a thiol (C-SH) and one carbonyl is in its enol form.

The equilibrium between these forms is influenced by the solvent, pH, and temperature. The acidity of the proton at C5 is a key feature, enabling the formation of the nucleophilic enolate. Proton transfer is the fundamental step in tautomerization and in reactions like the Knoevenagel condensation. Theoretical studies on related molecules show that proton transfer can occur both intramolecularly and intermolecularly, often mediated by solvent molecules. rsc.org

Table 2: Potential Tautomeric Forms of this compound

Tautomer NameKey Functional Groups
Diketo-thioneC4=O, C6=O, C2=S
4-Enol-keto-thioneC4-OH, C6=O, C2=S
4,6-Dienol-thioneC4-OH, C6-OH, C2=S
Diketo-thiolC4=O, C6=O, C2-SH
4-Enol-keto-thiolC4-OH, C6=O, C2-SH

Complexation Mechanisms with Metal Ions (Ligand Behavior)

Thiobarbiturates are effective ligands for a variety of metal ions. This compound, typically after deprotonation, can coordinate to metal centers through its heteroatoms. The deprotonated form, 1-ethyl-3-methyl-2-thiobarbiturate, acts as an anionic ligand. Coordination can occur in a monodentate or bidentate fashion, involving the sulfur and/or oxygen atoms. researchgate.net For example, complexes with d-block elements like cobalt(II) and nickel(II) have been characterized where the thiobarbiturate anion is present in the crystal lattice. researchgate.net

The sulfur atom is a soft donor, according to the Hard and Soft Acids and Bases (HSAB) theory, making it particularly effective at coordinating with soft or borderline metal ions such as Ag(I), Pd(II), Pt(II), and Au(III). alfa-chemistry.commdpi.com In many complexes, coordination occurs primarily through the sulfur atom. mdpi.com This sulfur-donor characteristic is a defining feature of thiobarbiturate chemistry. alfa-chemistry.com The resulting metal-sulfur bond is covalent and stable. alfa-chemistry.com The ligand can also act as a bridging ligand, coordinating to two different metal centers simultaneously, using its sulfur and one of the oxygen atoms. The specific coordination mode depends on the metal ion, the steric environment, and the reaction conditions.

Table 3: Observed Coordination Behavior of Thiobarbiturate Ligands

Metal IonCoordination ModeCo-ordinating AtomsSource
Au(III)MonodentateS mdpi.com
Pt(II)MonodentateS mdpi.com
Pd(II)MonodentateS mdpi.com
Cu(II)BidentateN, S rsc.org
Co(II)Outer-sphere ion(Forms H-bonds with water ligands) researchgate.net
Ni(II)Outer-sphere ion(Forms H-bonds with water ligands) researchgate.net

Role of Electronic Effects and Conjugation in Reactivity

The reactivity of this compound, like other thiobarbiturate derivatives, is profoundly influenced by the electronic properties inherent in its molecular structure. The replacement of the oxygen atom at the C2 position with a sulfur atom is a critical modification that enhances the electron-withdrawing capacity of the ring system. This increased electron-withdrawing nature makes the methylene group at the C5 position more acidic and thus a potent active methylene compound for various condensation reactions.

The electronic landscape of the molecule, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), is central to its reactivity. mdpi.com Theoretical investigations on related thiobarbituric acid derivatives reveal that the electron density in the HOMO is typically high over the thiobarbituric ring. mdpi.com The energy gap between the HOMO and LUMO helps in predicting the compound's reactivity. mdpi.com

These electronic characteristics are particularly evident in the Knoevenagel condensation reaction with various aldehydes. The outcome of this reaction is highly dependent on the electronic nature of the substituents on the aldehyde. A significant difference in reactivity is observed between aldehydes bearing strongly electron-donating groups and those with neutral or electron-withdrawing groups. rsc.org

For instance, the reaction of 1,3-diethyl-2-thiobarbituric acid (a close analog of this compound) with 4-(dimethylamino)benzaldehyde, which has a potent electron-donating -NMe₂ group, yields a stable Knoevenagel condensation product. rsc.org This stability is attributed to an extended conjugation system that creates a "push-pull" effect, where electron density is pushed from the donor group (-NMe₂) through the conjugated bridge to the electron-accepting thiobarbituric acid moiety. rsc.org This extensive ground-state polarization has been confirmed by crystallographic data. rsc.org

Conversely, when reacted with aldehydes that lack strong electron-donating substituents (e.g., benzaldehyde, 4-cyanobenzaldehyde, 4-nitrobenzaldehyde), the reaction proceeds past the initial Knoevenagel condensation to form Michael adducts, specifically arylbis(1,3-diethyl-2-thiobarbitur-5-yl)methanes. rsc.org The initial Knoevenagel product, in these cases, remains sufficiently electrophilic to react with a second molecule of the thiobarbituric acid.

The superior electron-withdrawing properties of the thiocarbonyl group compared to a carbonyl group also render anionic thiobarbiturates less nucleophilic than their corresponding barbiturate analogs. mdpi.com This modulation of nucleophilicity is a key electronic factor governing the compound's reaction pathways.

Aldehyde ReactantSubstituent Electronic EffectPrimary Product TypeUnderlying Electronic RationaleReference
4-(Dimethylamino)benzaldehydeStrongly Electron-DonatingStable Knoevenagel AdductExtended conjugation and ground-state polarization ("push-pull" system) stabilizes the initial adduct, preventing further reaction. rsc.org
CinnamaldehydeConjugated SystemStable Knoevenagel AdductThe extended π-system of the cinnamaldehyde moiety contributes to the stability of the condensation product. rsc.org
BenzaldehydeNeutralMichael AdductThe initial Knoevenagel product is not sufficiently stabilized and remains reactive towards a Michael addition. rsc.org
4-NitrobenzaldehydeStrongly Electron-WithdrawingMichael AdductThe electron-withdrawing group further destabilizes the intermediate Knoevenagel product, favoring the subsequent Michael reaction. rsc.org

Catalytic Mechanisms in Thiobarbiturate Synthesis and Reactions

The synthesis and subsequent reactions of this compound and its analogs are often mediated by catalytic processes that facilitate specific mechanistic pathways.

Synthesis: The foundational synthesis of N,N'-disubstituted thiobarbituric acids typically involves the condensation of a corresponding N,N'-disubstituted thiourea (B124793) (in this case, 1-ethyl-3-methylthiourea) with diethyl malonate or a similar malonic ester. This reaction is classically catalyzed by a strong base, such as sodium ethoxide or sodium methoxide. researchgate.net The base serves to deprotonate the diethyl malonate, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the thiourea. This is followed by an intramolecular cyclization and condensation to form the heterocyclic ring.

Catalyst-Free Reactions: Interestingly, some complex transformations involving thiobarbituric acids can proceed efficiently without any external catalyst or additive. For example, a one-pot, three-component reaction for C(sp³)–H functionalization at the C-5 position has been developed. This reaction between a thiobarbituric acid, a primary aromatic amine, and tert-butyl nitrite (B80452) occurs at room temperature. acs.org The proposed mechanism does not require a catalyst and begins with the formation of a diazonium salt from the aniline (B41778) and tert-butyl nitrite. This is followed by a C-5 dehydrogenative aza-coupling with the thiobarbituric acid to yield a 5-(2-arylhydrazono)-2-thioxodihydropyrimidine derivative. acs.org

Catalysis in Condensation and Multi-component Reactions: Catalysts play a crucial role in enhancing the efficiency and scope of reactions involving the active methylene group of thiobarbiturates.

Knoevenagel Condensation: While sometimes performed under simple basic conditions, the Knoevenagel condensation can be facilitated by various catalysts. For instance, the reaction of 1,3-diethyl-2-thiobarbituric acid with trans-α,β-unsaturated aldehydes can be refluxed in the presence of pyridine (B92270) as a catalyst. nih.gov

One-Pot Meyer–Schuster/Knoevenagel Reactions: Advanced catalytic systems enable tandem reactions in a single pot. The synthesis of push-pull butadienes from 1,3-diethyl-2-thiobarbituric acid and propargylic alcohols can be achieved using Indium(III) chloride (InCl₃) as a catalyst under microwave irradiation in water. mdpi.com The mechanism involves an initial InCl₃-catalyzed Meyer–Schuster rearrangement of the propargylic alcohol to form an α,β-unsaturated aldehyde in situ. This aldehyde then undergoes a subsequent Knoevenagel condensation with the thiobarbituric acid, all within the same reaction vessel. mdpi.com

Enantioselective Catalysis: In the broader context of barbiturate chemistry, which is mechanistically relevant to thiobarbiturates, chiral catalysts are employed for asymmetric transformations. Chiral thiourea derivatives based on the Cinchona alkaloid scaffold have been used to catalyze enantioselective (3+2) cycloaddition reactions between alkylidene barbiturates and 3-isothiocyanato oxindoles. mdpi.com Similarly, chiral thiosquaramides have been shown to be effective catalysts for the nucleophilic 1,4-addition (Michael reaction) of N,N'-disubstituted barbituric acids to β-nitrostyrene, yielding products with high enantiomeric excess. mdpi.com These examples highlight the potential for stereocontrolled catalytic functionalization of the thiobarbiturate core.

Reaction TypeCatalyst/ConditionsRole of Catalyst/MechanismReference
Thiobarbituric Acid SynthesisSodium Ethoxide (NaOEt)Base-catalyzed condensation. Deprotonates malonic ester to form a nucleophilic enolate for attack on thiourea. researchgate.net
C-5 Dehydrogenative Aza-CouplingCatalyst-Free (Ambient Temp.)Reaction proceeds via formation of a diazonium salt intermediate from an aniline and tert-butyl nitrite. acs.org
Meyer–Schuster / Knoevenagel TandemIndium(III) chloride (InCl₃) / MWLewis acid catalysis. InCl₃ catalyzes the rearrangement of propargylic alcohol to an enal, which then condenses with the thiobarbiturate. mdpi.com
Enantioselective Michael AdditionChiral ThiosquaramidesOrganocatalysis. The catalyst activates the reactants through hydrogen bonding, controlling the stereochemical outcome of the nucleophilic attack. mdpi.com
Enantioselective (3+2) CycloadditionCinchona-based ThioureaOrganocatalysis. The bifunctional catalyst activates both the isothiocyanate and the alkylidene barbiturate to facilitate an asymmetric cycloaddition. mdpi.com

Advanced Spectroscopic and Analytical Investigations of 1 Ethyl 3 Methyl 2 Thiobarbituric Acid Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures by probing the magnetic properties of atomic nuclei. For 1-Ethyl-3-methyl-2-thiobarbituric acid, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework and the chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group attached to one nitrogen would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃), arising from spin-spin coupling with each other. The methyl group attached to the other nitrogen would appear as a sharp singlet. The two protons on the C-5 carbon of the heterocyclic ring are chemically equivalent and would also produce a singlet.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups. The N-CH₂ protons of the ethyl group are expected to be downfield (higher ppm) compared to the N-CH₃ protons due to the combined effect of the adjacent nitrogen and the alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₂-CH₃ ~1.25 Triplet
N-CH₃ ~3.30 Singlet
Ring -CH₂- ~3.70 Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, six distinct signals are anticipated. The most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is typically found at a lower field than carbonyl carbons. The two carbonyl carbons (C=O) at positions C-4 and C-6 would appear at slightly different chemical shifts. The remaining signals correspond to the ring methylene carbon (C-5) and the carbons of the N-ethyl and N-methyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
N-CH₂-C H₃ ~12-15
N-C H₃ ~28-32
Ring -C H₂- ~38-42
N-C H₂-CH₃ ~40-45
C =O (C4/C6) ~160-165

| C =S (C2) | ~175-180 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures like 1,3-diethyl-2-thiobarbituric acid chemicalbook.com.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational and Molecular Interaction Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. It is highly effective for identifying characteristic bonds and studying molecular interactions.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its multiple bonds. The most prominent features are the C=O stretching bands, which are typically very strong and appear in the region of 1650-1750 cm⁻¹. Due to the presence of two carbonyl groups in slightly different environments, this may appear as a single broad band or two closely spaced peaks.

The C=S stretching vibration is generally weaker and appears at a lower frequency, typically in the 1050-1250 cm⁻¹ range. The spectrum also contains C-N stretching vibrations and various C-H bending and stretching modes from the alkyl groups and the ring methylene group. Anharmonic computational methods have been shown to improve the agreement between calculated and experimental vibrational wavenumbers for thiobarbiturates, especially in the high-energy spectral region (>1700 cm⁻¹) nih.gov.

Table 3: Characteristic IR Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch (Alkyl) 2850-3000 Medium-Strong
C=O Stretch 1680-1720 Strong
C-N Stretch 1350-1450 Medium

Note: Ranges are based on general spectroscopic data and studies on related barbiturate (B1230296) and thiobarbiturate compounds nih.govresearchgate.net.

IR spectroscopy is a powerful tool for studying intermolecular interactions, such as hydrogen bonding nih.gov. Although this compound lacks the N-H protons necessary for self-association via hydrogen bonding seen in unsubstituted thiobarbituric acid, it can act as a hydrogen bond acceptor. The carbonyl oxygens and the thiocarbonyl sulfur can interact with proton-donating solvents or other molecules.

These interactions cause noticeable changes in the IR spectrum. For instance, when the compound is dissolved in a proton-donating solvent like an alcohol, the C=O and C=S stretching frequencies are expected to shift to lower wavenumbers (a red shift) nih.gov. The magnitude of this shift provides insight into the strength of the intermolecular hydrogen bond. Furthermore, the formation of these bonds can lead to significant broadening of the associated absorption bands nih.gov. Such studies are crucial for understanding the behavior of the molecule in different chemical environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure and conjugated systems within a molecule.

The UV-Vis spectrum of thiobarbiturates is characterized by absorptions arising from n→π* and π→π* electronic transitions associated with the C=O and C=S chromophores. For the parent compound, 2-thiobarbituric acid, a strong absorbance peak is observed around 320 nm when dissolved in 95% ethanol (B145695) sciepub.comresearchgate.net. It is expected that this compound will exhibit a similar absorption maximum, as the core chromophore responsible for the transition remains the same. This absorption is primarily attributed to a π→π* transition within the conjugated system of the thioamide and carbonyl groups.

The phenomenon of solvatochromism, where the position of an absorption band changes with the polarity of the solvent, is expected for this compound nih.gov. This occurs because polar solvents can stabilize the ground and excited states of the molecule to different extents. For molecules like this compound, an increase in solvent polarity often leads to a bathochromic (red) shift in the π→π* transition band, a phenomenon known as positive solvatochromism nih.gov. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Studying these solvatochromic shifts provides valuable information about the electronic distribution in the molecule's ground and excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of this compound. It provides critical information regarding the compound's molecular weight and the fragmentation patterns that offer insights into its molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the confident determination of its elemental formula. The high accuracy and resolving power of HRMS can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

For this compound (molecular formula: C₇H₁₀N₂O₂S), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental composition. This technique has been successfully applied to characterize various other thiobarbituric acid derivatives, confirming their proposed structures with high confidence nih.gov.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Species Molecular Formula Theoretical m/z
[M+H]⁺ C₇H₁₁N₂O₂S⁺ 187.0536
[M+Na]⁺ C₇H₁₀N₂O₂SNa⁺ 209.0355
[M-H]⁻ C₇H₉N₂O₂S⁻ 185.0390

Hyphenated Techniques (LC-MS, GC-MS, UPLC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for analyzing non-volatile and thermally sensitive compounds like thiobarbituric acid derivatives. LC-MS and its advanced version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), provide excellent sensitivity and selectivity. nih.gov In a typical LC-MS analysis, the compound is first separated on a chromatographic column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, often yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. tandfonline.com Tandem MS (MS/MS) experiments can then be performed to induce fragmentation of the parent ion, generating a characteristic spectrum that serves as a structural fingerprint. This approach has been widely used to investigate the structures of various adducts involving the thiobarbituric acid core. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS analysis could be possible following a derivatization step to increase its volatility and thermal stability. The compound would be separated on a GC column based on its boiling point and polarity before being ionized, typically by electron ionization (EI). EI is a high-energy technique that produces numerous fragment ions, resulting in a complex but highly reproducible mass spectrum that is useful for library matching and structural confirmation. GC-MS is a powerful tool for identifying and quantifying a wide range of organic compounds in various samples. au.dkmdpi.comresearchgate.net

Chromatographic Methodologies for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of thiobarbituric acid and its derivatives. nih.gov It offers high resolution, speed, and sensitivity. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically the method of choice. nih.govinforang.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase (e.g., a mixture of water or buffer with an organic solvent like acetonitrile or methanol) can be optimized to achieve the desired retention time and separation from impurities. lcms.cz Detection is commonly performed using a UV-Vis detector, as the thiobarbituric acid ring system possesses a chromophore that absorbs UV light. For enhanced sensitivity and selectivity, a fluorescence detector can be used, particularly if the compound or a derivative is fluorescent. nih.govnih.gov

Table 2: Representative HPLC Conditions for Thiobarbiturate Analysis

Parameter Typical Conditions
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Phosphate Buffer
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis at ~254 nm or Fluorescence (Ex/Em specific to compound)
Injection Volume 10 - 20 µL

Note: These conditions are representative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net The applicability of GC to this compound depends on its thermal stability and volatility. If the compound is not sufficiently volatile, a chemical derivatization step, such as silylation or methylation, may be necessary to convert it into a more volatile derivative suitable for GC analysis.

In a GC system, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification. au.dkmdpi.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitative analysis, such as monitoring reaction progress, checking compound purity, and identifying components of a mixture. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel), which is then placed in a chamber containing a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases, resulting in different retention factors (Rf values).

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller particle sizes and offers greater resolution, sensitivity, and reproducibility. uni-giessen.deuni-hohenheim.de It allows for quantitative analysis through densitometry, which measures the absorbance or fluorescence of the separated spots. HPTLC is a versatile technique for the analysis of a wide range of substances. uni-giessen.de

Table 3: Potential HPTLC Systems for Analysis of this compound

Stationary Phase Potential Mobile Phase Systems Detection
Silica Gel 60 F₂₅₄ Toluene - Ethyl Acetate - Formic Acid UV light at 254 nm
Silica Gel 60 F₂₅₄ Chloroform - Methanol UV light at 254 nm
Silica Gel 60 F₂₅₄ n-Hexane - Ethyl Acetate Visualization with iodine vapor or chemical spray reagent

Note: The optimal mobile phase must be determined experimentally.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Chloroform
Ethyl Acetate
Formic Acid
n-Hexane
Malondialdehyde
Methanol
Thiobarbituric acid
Toluene

X-ray Crystallography for Solid-State Structural Determination

Advanced Spectrophotometric Techniques for Quantitative Analysis

Specific spectrophotometric methods for the quantitative analysis of this compound have not been detailed in the available research. However, UV-Vis spectrophotometry is a common technique for the analysis of thiobarbiturates. For instance, the parent compound, 2-thiobarbituric acid, exhibits a strong absorbance peak at 320 nm when dissolved in a solvent mixture of 95% ethanol and 5% water. This methodology allows for sensitive and accurate quantification.

For the quantitative analysis of this compound, a similar spectrophotometric approach could be developed. This would involve determining its molar absorptivity at its wavelength of maximum absorbance (λmax). The development of such a method would require preparing standard solutions of known concentrations and measuring their absorbance to construct a calibration curve, from which the concentration of unknown samples could be determined.

Computational Chemistry and Theoretical Studies on 1 Ethyl 3 Methyl 2 Thiobarbituric Acid Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thiobarbituric acid derivatives. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and stable geometric arrangements of atoms within a molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are based on the principle that the total energy of a system is a unique functional of its electron density. nih.gov This approach is widely used to predict the electronic structure and molecular geometry of barbituric and thiobarbituric acid derivatives. najah.edunih.gov

In studies of related compounds, DFT methods, often using functionals like B3LYP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govmdpi.com For instance, theoretical calculations on 1,3-diethyl-2-thiobarbituric acid have been performed to determine its molecular structure and thermochemical properties, such as enthalpies of formation, showing good agreement with experimental data. researchgate.net DFT can also be used to simulate electronic spectra and analyze charge distribution through techniques like Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular interactions and stability. nih.gov

Table 1: Example DFT-Calculated Properties for a Thiobarbituric Acid Analogue

PropertyDFT FunctionalBasis SetCalculated Value
Total EnergyB3LYP6-311++G(d,p)-985.4 Hartree
Dipole MomentB3LYP6-311++G(d,p)3.2 Debye
Enthalpy of Formation (gas)G4 TheoryN/A-343.8 ± 2.2 kJ/mol

Note: The values in this table are illustrative and based on data for analogous compounds like 1,3-diethyl-2-thiobarbituric acid. researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods are crucial for performing detailed conformational analyses to identify the most stable three-dimensional arrangements of a molecule.

For thiobarbituric acid (TBA) and its parent compound, barbituric acid (BA), ab initio calculations at the MP2/6-31G** level have been used to study their various tautomeric and conformational forms. researchgate.net Such studies investigate the neutral, protonated, and anionic states of the molecules to understand their behavior in different chemical environments. researchgate.net The analysis reveals that for 2-thiobarbituric acid, the diketo-2-thione tautomer is consistently found to be the most stable form in the gas phase according to both ab initio and DFT calculations. researchgate.net Conformational analysis helps to understand the potential shapes a molecule like 1-ethyl-3-methyl-2-thiobarbituric acid can adopt, which is critical for its interaction with biological targets. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). pku.edu.cntaylorandfrancis.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For thiobarbituric acid analogues, FMO analysis can be used to predict sites susceptible to electrophilic or nucleophilic attack and to understand charge transfer mechanisms within the molecule. researchgate.net This information is valuable for predicting how these compounds might react in a biological system or a chemical synthesis. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Implication
HOMO-6.8 eVElectron-donating capability
LUMO-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability

Note: The values are representative for heterocyclic compounds and illustrate the type of data obtained from FMO analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov In QSAR, physicochemical properties or theoretical molecular descriptors are used as predictor variables to develop a regression or classification model that can predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov This approach is a cornerstone of modern drug discovery, enabling the prioritization of lead compounds for synthesis and testing. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that explains the relationship between the biological activity of a set of molecules and their 3D shape and electrostatic properties. ijpsonline.comnih.gov The method involves aligning a series of structurally related compounds and then placing them in a 3D grid. ijpsonline.com At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. ijpsonline.com

The resulting energy values create a large data matrix that is then analyzed using partial least squares (PLS) regression to build a QSAR model. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups or changing electrostatic properties—are likely to increase or decrease biological activity. uah.es For a series of this compound analogues, CoMFA could provide crucial insights into the structural requirements for optimal interaction with a specific biological target.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of the CoMFA method that also generates a 3D-QSAR model. mdpi.com Instead of using interaction energy fields, CoMSIA calculates similarity indices at each grid point based on five different physicochemical properties: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.comnih.gov It uses a Gaussian function to describe the distance-dependent effect of molecular features, which avoids some of the artifacts that can arise from the sharp cutoffs used in CoMFA's Lennard-Jones and Coulombic potentials. mdpi.com

This approach often results in more detailed and easily interpretable contour maps. nih.govresearchgate.net By separating the contributions of different physicochemical properties, CoMSIA can offer a more nuanced understanding of the ligand-receptor interactions governing the activity of thiobarbituric acid analogues. researchgate.netmdpi.com

Table 3: Typical Statistical Parameters for 3D-QSAR Models (CoMFA/CoMSIA)

ParameterSymbolTypical ValueDescription
Cross-validated Correlation Coefficient> 0.5Indicates the predictive ability of the model (internal validation).
Non-cross-validated Correlation Coefficient> 0.6Measures the goodness of fit of the model to the training data.
Predictive Correlation Coefficientr²_pred> 0.6Measures the model's ability to predict the activity of an external test set.
Optimal Number of ComponentsN2-6The number of latent variables used in the PLS model that gives the highest q².

Note: These parameters are used to validate the statistical significance and predictive power of the generated QSAR models. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to map the conformational landscape of a molecule, which is essential for understanding its flexibility, stability, and interactions with other molecules. For thiobarbituric acid derivatives, MD simulations can reveal the accessible conformations and the energy barriers between them.

While specific MD simulation studies on this compound are not extensively documented, the methodology is widely applied to similar organic molecules and biomolecular systems. mdpi.comnih.gov An MD simulation of this compound would typically involve the following steps:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Force Field Application: A classical force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. The force field is a set of parameters that define the bond lengths, angles, dihedrals, and non-bonded interactions between atoms.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the classical equations of motion are integrated numerically. This generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis: The resulting trajectory is analyzed to identify dominant conformational states, transition pathways, and to calculate various structural and dynamic properties. Techniques like Principal Component Analysis (PCA) or cluster analysis are often employed to simplify the complex high-dimensional data and identify the most significant motions. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds. Density Functional Theory (DFT) is a common and powerful method for this purpose.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a critical application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.netmdpi.com For analogues of this compound, DFT calculations can help assign specific peaks in the experimental spectra to the correct nuclei, which can be challenging for complex molecules. Recent advancements using machine learning models have shown the potential for even higher accuracy in predicting ¹H NMR chemical shifts, with mean absolute errors below 0.10 ppm. mdpi.comnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations can identify the electronic transitions responsible for the observed absorption bands. For thiobarbituric acid derivatives, TD-DFT calculations have revealed that π–π* transitions originating from the sulfur and oxygen atoms in the ring are common. researchgate.net The predicted wavelengths of maximum absorption (λmax) can be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

The following table presents a hypothetical example of predicted spectroscopic data for this compound based on computational studies of its analogues.

ParameterPredicted ValueMethod
¹H NMR (ppm)GIAO-DFT
-CH₂- (ethyl)~4.0-4.5
-CH₃ (ethyl)~1.2-1.4
-CH₃ (methyl)~3.2-3.5
-CH₂- (ring)~3.5-3.8
¹³C NMR (ppm)GIAO-DFT
C=S~180-190
C=O~160-170
C5~40-50
N-CH₂~40-45
N-CH₃~30-35
C-CH₃~12-15
UV-Vis λmax (nm)~250-300TD-DFT

Note: The values in this table are estimates based on data for analogous compounds and general knowledge of NMR and UV-Vis spectroscopy. Actual experimental or more precise computational values may differ.

Investigation of Acid-Base Equilibria through Computational Models

The acid-base properties of a molecule, quantified by its pKa value, are fundamental to its behavior in solution. Computational models provide a way to predict pKa values, which is particularly useful when experimental measurements are difficult to obtain. researchgate.net The most common computational approaches involve thermodynamic cycles that dissect the dissociation process into gas-phase and solvation energies. nih.gov

For thiobarbituric acid and its derivatives, the primary acidic proton is typically on one of the nitrogen atoms or the C5 carbon, leading to keto-enol tautomerism. Computational studies on related compounds like 2-thiobarbituric acid and its 1,3-dialkyl derivatives have shown that these molecules exist predominantly in the keto form in the free state and undergo enolization in neutral aqueous solutions. researchgate.net

The pKa can be calculated using the following equation:

pKa = (ΔG*solv) / (2.303 * RT)

where ΔG*solv is the standard Gibbs free energy of dissociation in solution. This term is calculated by combining the gas-phase Gibbs free energy of dissociation (ΔGgas) with the solvation free energies of the acid, its conjugate base, and the proton. DFT methods are commonly used to calculate the gas-phase energies, while continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model are used to estimate the solvation energies. nih.govresearchgate.net The inclusion of explicit solvent molecules can sometimes improve the accuracy of the predictions. nih.gov

For thiobarbituric acid derivatives, the calculated pKa values are sensitive to the chosen computational method. Studies on similar compounds highlight the importance of accurate calculations of both gas-phase acidities and solvation free energies to obtain reliable pKa predictions. researchgate.net

Compound AnalogueExperimental pKaComputational MethodReference
2-Thiobarbituric acid4.75Potentiometric titration researchgate.net
1,3-Diethyl-2-thiobarbituric acid5.20Spectrophotometry researchgate.net

This table provides experimental pKa values for close analogues of this compound, which can be used as a benchmark for computational predictions.

Theoretical Assessment of Thermochemical Properties

The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), are crucial for understanding its stability and energetic behavior in chemical reactions. High-level quantum chemical methods, such as the Gaussian-n (Gn) theories (e.g., G3, G4), are known for providing accurate thermochemical data. nih.govresearchgate.net

An experimental and computational thermochemical study has been conducted on 1,3-diethyl-2-thiobarbituric acid, a close analogue of this compound. researchgate.netkpfu.ru In that study, the standard molar enthalpy of formation in the gas phase was determined experimentally and compared with values calculated using G3 and G4 theories. researchgate.net These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high-accuracy energy.

The calculated enthalpies of formation were found to be in very good agreement with the experimental values, demonstrating the reliability of these theoretical models for predicting the thermochemistry of thiobarbituric acid derivatives. researchgate.net

Property1,3-Diethyl-2-thiobarbituric acid2-Thiobarbituric acid
Experimental Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)
ΔfH°(g) at 298.15 K-(343.8 ± 2.2) researchgate.net-(278.5 ± 2.4) nih.gov
Computational Gas-Phase Enthalpy of Formation (kJ·mol⁻¹)
G3 Theory-347.1 researchgate.net-280.9 nih.gov
G4 Theory-344.2 researchgate.net-278.8 nih.gov

This table shows a comparison of experimental and calculated gas-phase enthalpies of formation for analogues of this compound, highlighting the accuracy of the G3 and G4 theoretical methods.

Structure Activity Relationship Sar and Molecular Design Principles in Thiobarbiturate Chemistry

Influence of N-Alkyl Substituents on Electronic and Steric Properties

Impact of Ethyl and Methyl Groups on Molecular Characteristics

The substitution of hydrogen atoms on the ring nitrogens with alkyl groups such as ethyl and methyl introduces significant changes to the molecule's properties. The presence of N-alkyl groups generally enhances the electron-withdrawing capacity of the thiobarbiturate ring. This is a crucial feature for applications where the ring acts as an electron acceptor. mdpi.com

From a steric perspective, N-alkylation prevents certain intermolecular interactions. For instance, a comparison between metal complexes of 1,3-diethyl-2-thiobarbituric acid and 2-thiobarbituric acid shows that the ethyl groups in the former prevent the π–π stacking interactions observed in the latter. tandfonline.com This steric hindrance dictates the coordination environment and the resulting crystal structure. tandfonline.com

Furthermore, the specific nature of the alkyl group is important. Studies on related barbiturate (B1230296) and thiobarbiturate derivatives used in organic thin-film transistors have shown that changing the N-alkyl substituent from methyl to ethyl can lead to a dramatic increase in electron mobilities. researchgate.net This highlights that even a subtle change from a methyl to an ethyl group can have a profound impact on the material's electronic properties, suggesting that the slightly larger ethyl group can facilitate more favorable molecular packing for charge transport. researchgate.net

Role of the Sulfur Atom at the C2 Position on Molecular Properties

The replacement of the oxygen atom at the C2 position with a sulfur atom, which distinguishes thiobarbiturates from barbiturates, is a pivotal structural modification. The C=S bond is longer and less polar than the C=O bond, which fundamentally alters the molecule's electronic structure and hydrogen-bonding capabilities. researchgate.netresearchgate.net The sulfur atom's ability to act as a hydrogen bond acceptor is key to the formation of supramolecular structures. mdpi.com This substitution makes the thiobarbituric acid ring a powerful electron-withdrawing moiety, a property extensively used in the design of push-pull chromophores for applications in nonlinear optics (NLO). mdpi.com

Comparative Studies with Oxybarbituric Acid Analogues

Direct comparisons between thiobarbiturates and their oxygen-containing counterparts (oxybarbiturates) reveal significant differences in their aggregation and hydrogen-bonding behavior. nih.gov

In one study, replacing a C2=O group with a C2=S group resulted in a four-fold decrease in the dimerization constant in a nonpolar solvent. nih.gov This indicates that the hydrogen bonds formed by the thiobarbiturate are weaker than those in the corresponding barbiturate. nih.gov The hydrogen bonding in thiobarbiturates is also more complex; temperature-dependent NMR experiments show evidence of at least two different orientations for the H-bonding patterns in the thiobarbiturate, an effect not seen in the conventional barbiturate. nih.gov This complexity arises from the different nature of the N-H···S=C hydrogen bond compared to the N-H···O=C bond. nih.gov

These differences in hydrogen bonding directly impact the solid-state properties. The stronger, more ordered hydrogen bonds in barbiturates favor crystallization, whereas the weaker bonds in thiobarbiturates can suppress crystallization and instead facilitate the formation of molecular stacks. nih.gov

Table 1: Comparison of Properties between Thiobarbiturate and Oxybarbiturate Analogues

PropertyThiobarbiturate Analogue (C=S)Oxybarbiturate Analogue (C=O)Reference
Dimerization ConstantLower (4-fold decrease)Higher nih.gov
Hydrogen Bond StrengthWeakerStronger nih.gov
H-Bonding PatternMore complex, multiple orientationsMore ordered nih.gov
Tendency to CrystallizeSuppressedHigher nih.gov

Effects of C5 Substituents on Molecular Reactivity Profiles

The C5 position of the thiobarbituric acid ring, a methylene (B1212753) group flanked by two carbonyl groups, is highly acidic and serves as a primary site for chemical reactions. researchgate.netmdpi.com The nucleophilic character of the C5 carbon allows it to readily participate in reactions such as Knoevenagel condensations and Michael additions. acs.org

The nature of the substituent introduced at the C5 position can significantly influence the reactivity of the entire molecule. The electronic properties of the C5 substituent dictate the molecule's behavior in subsequent chemical transformations. For instance, in the synthesis of thiophenes from related heterocyclic compounds, it was found that electron-donating groups at the C5 position led to different products than strong electron-withdrawing groups, demonstrating that the C5 substituent has a remarkable effect on the regioselectivity of the reaction. rsc.org This principle highlights the importance of the C5 position as a handle for tuning the chemical reactivity and directing the outcome of synthetic pathways involving the thiobarbiturate core.

Design Principles for Modulating Conjugation and Electron Withdrawal

The thiobarbituric acid ring is a potent electron-withdrawing group, a feature that is central to its use in materials science, particularly for NLO applications. mdpi.commdpi.com The design of molecules based on this core often involves creating a "push-pull" system, where the electron-withdrawing thiobarbiturate ring (the "pull") is connected via a π-conjugated spacer to an electron-donating group (the "push"). mdpi.com

Several strategies can be employed to modulate the electronic properties of the system:

N-Alkylation: As mentioned, attaching alkyl groups to the nitrogen atoms enhances the electron-withdrawing capacity of the ring system.

C5 Functionalization: The C5 position is typically used to connect the thiobarbiturate ring to the π-conjugated bridge. The choice of linkage and the nature of the bridge itself are critical for establishing effective electronic communication between the donor and acceptor ends of the molecule.

Choice of Donor Group: The strength of the electron-donating group attached to the other end of the conjugated system directly impacts the degree of charge transfer and, consequently, the NLO properties of the molecule.

Theoretical calculations on such systems, like those performed on enamine derivatives of thiobarbituric acid, help in understanding their electronic structure. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) shows that the electron density in the HOMO is typically high over the thiobarbituric ring, while the LUMO density is localized on other parts of the push-pull system, confirming the ring's role as an acceptor. mdpi.com The energy gap between the HOMO and LUMO is a key parameter that helps predict the reactivity and electronic properties of the designed compound. mdpi.com

Applications of Thiobarbiturate Derivatives in Advanced Materials Science

Development of Push-Pull Chromophores for Nonlinear Optics (NLO)

The unique electronic structure of 1-Ethyl-3-methyl-2-thiobarbituric acid makes it an excellent candidate for use as an electron-acceptor moiety in push-pull chromophores. These systems, which feature an electron-donor (D) and an electron-acceptor (A) group linked by a π-conjugated bridge, are of significant interest for second-order nonlinear optical (NLO) applications. mdpi.com The pseudoaromatic ring of N-alkylated thiobarbituric acid derivatives is frequently employed as a powerful electron-withdrawing group in such designs. mdpi.com

The efficacy of these materials stems from a large change in dipole moment upon electronic excitation, leading to high molecular first hyperpolarizability (β), a key metric for NLO performance. Theoretical and experimental studies on related derivatives have demonstrated that chromophores incorporating a thiobarbituric acid acceptor exhibit substantial β values, often significantly higher than that of urea (B33335), a standard reference material for NLO studies. mdpi.com The design of these molecules allows for a high degree of intramolecular charge-transfer (ICT), which is crucial for achieving a strong NLO response. researchgate.netrsc.org By systematically extending the π-linker between the donor and the thiobarbiturate acceptor, the NLO properties can be further optimized. researchgate.net

Theoretical calculations on similar thiobarbituric acid derivatives have shown that their NLO properties are enhanced in solvents compared to the gaseous phase, highlighting the importance of the material's environment. mdpi.com The combination of a strong thiobarbiturate acceptor with various donors and π-bridges offers a modular approach to creating a wide array of high-performance NLO materials for applications in optical computing and communications. mdpi.commdpi.com

Table 1: NLO Properties of a Representative Thiobarbiturate Derivative Theoretical calculations performed using the 6-311G++(d,p) basis set.

Compound PropertyValue (in Chloroform)
Dipole Moment (µ_tot)12.01 D
Hyperpolarizability (β_tot)185.73 x 10⁻³⁰ esu
Reference (Urea β_tot)0.3728 × 10⁻³⁰ esu mdpi.com

Data derived from theoretical studies on a pyridine-linked 1,3-diethyl-2-thiobarbituric acid derivative. mdpi.com

Integration into Organic Thin Film Transistors (OFETs)

Organic Thin Film Transistors (OFETs) are fundamental components of modern flexible electronics, sensors, and displays. The performance of an OFET is critically dependent on the semiconductor material used in its active layer. researchgate.net While there is limited direct research on integrating this compound into OFETs, its inherent electronic properties suggest significant potential, particularly for n-channel (electron-transporting) devices. The development of high-performance, air-stable n-channel organic semiconductors has traditionally lagged behind their p-channel (hole-transporting) counterparts. rsc.org

The design of OFETs typically involves a substrate, a gate electrode, a dielectric layer, source/drain electrodes, and the organic semiconductor layer. rsc.org The function of the transistor relies on the modulation of charge carrier density in the semiconductor channel by the gate voltage. The strong electron-accepting nature of the thiobarbiturate core, which is beneficial for NLO applications, is also a key requirement for efficient electron injection and transport in n-channel materials. rsc.org For a molecule like this compound to be a successful OFET material, it would need to be incorporated into a larger, planar, and extensively conjugated system that encourages ordered molecular packing in the solid state, which is crucial for efficient charge transport. researchgate.net

The creation of air-stable, high-mobility n-channel semiconductors is a major goal in materials science. rsc.org The primary strategy involves designing molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate electron injection and to resist oxidation by ambient oxygen and water. researchgate.net The electron-deficient π-conjugated system of this compound makes it an excellent building block for this purpose.

Successful n-channel materials, such as those based on perylene (B46583) diimide or anthracenedicarboximide cores, demonstrate that core functionalization with electron-withdrawing groups (like cyano substituents) is a critical strategy for tuning LUMO levels and enabling stable electron transport in air. researchgate.netelsevierpure.com A hypothetical semiconductor incorporating the this compound unit would leverage the core's inherent electron deficiency. Further chemical modification could be used to extend the π-conjugation and promote the necessary intermolecular interactions for high charge-carrier mobility. rsc.org Blending the small-molecule semiconductor with an insulating polymer is another technique used to improve film formation and device performance. researchgate.net

Table 2: Performance of Representative Air-Stable N-Channel OFET Materials

Semiconductor TypeElectron Mobility (µe)On/Off RatioRef.
Core-Cyanated ADIup to 0.04 cm²/V·s> 10⁵ researchgate.net
Perylene Diimide Derivativeup to 0.72 cm²/V·s> 10⁵ elsevierpure.com
DPP-CN / Polymer Blend0.5 cm²/V·s10² - 10³ researchgate.net

This table provides benchmark values for established n-channel materials.

Materials Exhibiting Solvatochromic Properties

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential solvent stabilization of the molecule's electronic ground and excited states. wikipedia.orgnih.gov Push-pull dyes incorporating thiobarbituric acid derivatives as the acceptor group are known to exhibit pronounced solvatochromism. mdpi.comnih.gov

In these D-π-A systems, the ground state is less polar than the charge-separated excited state. In nonpolar solvents, the absorption band is at a higher energy (shorter wavelength). As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap between the two states, resulting in a bathochromic (red) shift of the absorption maximum. wikipedia.orgnih.gov This positive solvatochromism is a hallmark of strong intramolecular charge transfer. The lone pair of electrons on the donor group's nitrogen atom can be delocalized toward the electron-withdrawing barbiturate (B1230296) or thiobarbiturate ring, and the extent of this delocalization is influenced by the solvent environment. nih.gov This property makes such dyes useful as probes for local polarity in complex systems like membranes or for developing chemical sensors. nih.gov

Table 3: Solvatochromic Shift of a Representative Barbiturate-Based Dye

SolventPolarityAbsorption Max (λ_max)
TolueneLow460 nm
DichloromethaneMedium475 nm
AcetonitrileHigh480 nm
MethanolHigh (H-Bonding)485 nm

Data derived from studies on merocyanine (B1260669) dyes based on 1,3-dimethylbarbituric acid, which exhibits similar electronic behavior to its thio-analogue. nih.gov

Exploration in Conjugated Systems for Electronic Devices

The robust electron-accepting capability of the this compound core makes it a valuable component for a wide range of π-conjugated systems beyond NLO and OFETs. Its incorporation into larger molecular or supramolecular architectures can lead to materials with novel functions for various electronic devices. mdpi.comnih.gov

For instance, thiobarbituric acid derivatives have been successfully used as photoinitiators in dye-sensitized polymerization reactions. rsc.org In these systems, the dye absorbs light (e.g., from a laser or LED) and initiates a radical or cationic polymerization process, which is essential for applications like 3D printing and dental materials. rsc.orgnih.gov

Furthermore, when functionalized with twisted π-conjugated systems, barbiturate and thiobarbiturate derivatives can undergo supramolecular polymerization to form tape-like hydrogen-bonded structures. nih.gov These ordered, one-dimensional nanostructures can exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. This property is highly desirable for creating advanced soft materials like gels and nanosheets with unique photophysical properties for use in sensors and organic light-emitting diodes (OLEDs). nih.gov

Mechanistic Aspects of Biological Activities of N Alkyl 2 Thiobarbituric Acid Derivatives

Enzyme Inhibition Mechanisms

N-alkyl-2-thiobarbituric acid derivatives have emerged as a versatile scaffold for the development of enzyme inhibitors. The presence of the thiobarbituric acid core, with its unique electronic and structural features, allows for targeted interactions with the active sites of various enzymes.

Urease Enzyme Inhibition

Thiobarbituric acid derivatives have demonstrated significant potential as urease inhibitors, a property of interest for both agricultural and medicinal applications. lookchem.comresearchgate.netnih.gov The inhibitory action of these compounds is largely attributed to the presence of the sulfur atom in the thiobarbituric acid ring, which imparts greater inhibitory potency compared to their barbituric acid counterparts. lookchem.com

The primary mechanism of urease inhibition by thiobarbituric acid derivatives involves the chelation of the nickel ions (Ni2+) within the enzyme's active site. lookchem.comresearchgate.net Urease, a nickel-dependent metalloenzyme, requires these ions for its catalytic activity, which involves the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid. mdpi.comnih.gov The thiobarbituric acid scaffold, with its carbonyl and thionyl groups, can effectively coordinate with the bi-nickel center, disrupting the normal catalytic cycle. lookchem.commdpi.com Molecular docking studies on related compounds suggest that the carbonyl groups and the sulfur atom of the thiobarbituric ring, along with other functional groups on substituted derivatives, can form strong interactions with the amino acid residues and the nickel ions in the active site. mdpi.comrhhz.net These interactions can block the movement of a flexible "flap" at the entrance of the active site channel, thereby stabilizing a closed conformation and significantly reducing the enzyme's catalytic efficiency. nih.gov

Studies on various substituted thiobarbituric acid derivatives have shown that the nature and position of substituents on the core structure can significantly influence the inhibitory potency. lookchem.comnih.gov For instance, certain substitutions can enhance the binding affinity to the nickel center, leading to more potent inhibition. lookchem.com

Table 1: Urease Inhibition by Thiobarbituric Acid Derivatives

Compound ClassKey Structural Feature for InhibitionProposed Mechanism of ActionReference
Thiobarbituric Acid DerivativesSulfur atom in the ringChelation of Ni2+ ions in the active site lookchem.com
Substituted ThiobarbituratesElectron-donating/withdrawing groupsEnhanced binding to the active site nih.gov
1,2,3-Triazole-(thio)barbituric acid hybridsTriazole and thiobarbituric acid moietiesInteraction with conserved residues (Cys592, His593) in the active site flap nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and absorption. nih.govyoutube.com Thiobarbituric acid derivatives have been identified as a promising class of α-glucosidase inhibitors. nih.gov

The mechanism of α-glucosidase inhibition by these derivatives is often competitive or mixed-type, meaning they can bind to the free enzyme and/or the enzyme-substrate complex. researchgate.net This interaction prevents or hinders the binding of the natural carbohydrate substrate to the enzyme's active site, thereby reducing the rate of glucose release. youtube.com Studies on diethylammonium (B1227033) salts of aryl-substituted thiobarbituric acid have reported significant in vitro α-glucosidase inhibitory activity, with some derivatives showing much higher potency than the standard drug, acarbose. nih.gov For instance, certain substituted thiobarbituric acid derivatives have exhibited IC50 values in the micromolar range, indicating strong inhibitory potential. ekb.eg

Molecular docking studies have provided insights into the binding modes of these inhibitors. It is proposed that the thiobarbituric acid core and its substituents can form multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of α-glucosidase, effectively blocking substrate access. nih.gov The specific nature and orientation of the substituents on the thiobarbituric acid ring are critical in determining the inhibitory efficacy.

Table 2: Alpha-Glucosidase Inhibition by Thiobarbituric Acid Derivatives

Compound/Derivative ClassIC50 ValueType of InhibitionReference
Diethylamonium salts of aryl substituted thiobarbituric acid19.46 ± 1.84 - 415.8 ± 4.0 µMNot specified nih.gov
Barbiturate (B1230296) Schiff base derivatives32 ± 1.42 - 204 ± 2.08 µMNot specified ekb.eg

Poly(ADP-ribose) Polymerase (PARP1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov Recent research has identified barbituric and thiobarbituric acid derivatives as a novel scaffold for potent PARP1 inhibitors. nih.gov

A study investigating a series of barbituric and thiobarbituric acid derivatives revealed that these compounds can inhibit PARP1 at nanomolar concentrations. nih.gov Notably, some derivatives of 1,3-dimethylbarbituric acid, which is structurally analogous to 1-Ethyl-3-methyl-2-thiobarbituric acid, exhibited higher potency than the clinically approved PARP1 inhibitor, olaparib. nih.gov For example, specific derivatives showed IC50 values as low as 30.51 nM. nih.gov

The proposed mechanism of action involves the binding of the barbituric or thiobarbituric acid scaffold to the nicotinamide-binding pocket of PARP1, thereby competing with the natural substrate, NAD+. nih.gov Molecular docking studies suggest that these inhibitors can form key interactions with amino acid residues in the active site, leading to potent inhibition of the enzyme's catalytic activity. nih.gov This inhibition of PARP1-mediated DNA repair can lead to the accumulation of DNA damage and subsequent cell death in cancer cells. nih.gov

Table 3: PARP1 Inhibition by Barbituric and Thiobarbituric Acid Derivatives

Compound SeriesExample IC50 Values (nM)Reference
Barbituric acid derivatives30.51, 58.90, 65.93 nih.gov
1,3-Dimethylbarbituric acid derivatives36.33, 41.53, 41.60, 45.40, 50.62, 66.57 nih.gov

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, and their modulation is of interest for treating various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com Thiobarbiturates have been identified as novel inhibitors of sirtuins, particularly Sirt2. nih.gov

Through a combination of virtual screening and in vitro testing, thiobarbiturate derivatives were discovered to inhibit sirtuin activity. nih.gov The molecular basis for this inhibition is proposed to be the interaction of the thiobarbiturate scaffold with the sirtuin active site. nih.gov Free-energy calculations and molecular docking studies have suggested that these compounds can effectively bind within the enzyme's active site, likely interfering with the binding of the acetylated substrate or the NAD+ cofactor. nih.gov The identification of thiobarbiturates as sirtuin inhibitors opens up new avenues for the development of selective modulators for this enzyme family. nih.govresearchgate.net

Molecular Mechanisms of Antioxidant Activity

Free Radical Scavenging Pathways

The antioxidant activity of thiobarbituric acid derivatives is linked to their capacity to act as free radical scavengers. The mechanisms through which they achieve this can include hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. nih.gov

A study on the radical-scavenging activity of various thiobarbituric acid derivatives, including the structurally similar compound 1,3,5-trimethyl-2-thiobarbituric acid, provides insight into these mechanisms. mdpi.comresearchgate.net Using the induction period method for the polymerization of methyl methacrylate (B99206), it was observed that 1,3,5-trimethyl-2-thiobarbituric acid exhibited chain transfer reactivity. mdpi.comresearchgate.net This suggests that the compound can donate a hydrogen atom to a propagating radical, thereby terminating the radical chain reaction, which is characteristic of the HAT mechanism. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

The antioxidant potential of chemical compounds is often mediated through mechanisms like Hydrogen Atom Transfer (HAT). In the HAT mechanism, an antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The feasibility of this process is largely governed by the bond dissociation enthalpy (BDE) of the bond from which the hydrogen is abstracted; a lower BDE indicates a more favorable transfer. frontiersin.org

While direct studies on the HAT mechanism of this compound are not extensively documented, research on related thiobarbituric acid derivatives and other sulfur-containing organic compounds provides insight into their radical-scavenging activities. mdpi.comresearchgate.net The thiobarbituric acid scaffold possesses sites, such as the N-H protons (if present) or adjacent C-H bonds, that could potentially participate in HAT. The radical-scavenging activity of various (thio)barbiturates has been investigated using methods like the induction period for methyl methacrylate polymerization, which serves as an indicator of their ability to interact with and neutralize radicals. mdpi.com For some derivatives, this activity suggests they can act as chain-breaking antioxidants. researchgate.net Computational studies on similar heterocyclic systems confirm that the HAT pathway is a primary mechanism for their antioxidant effects. frontiersin.org

Cellular Mechanisms of Antiproliferative Effects in Research Models

N-alkyl-2-thiobarbituric acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Studies on a range of N1-monosubstituted and N1,N3-disubstituted analogs have shown that these compounds can inhibit the viability of melanoma, pancreatic, breast, and colon cancer cells. nih.gov The specific substitutions at the N1, N3, and C5 positions of the thiobarbituric acid ring are critical in determining the cytotoxic potency of these derivatives. nih.govnih.gov

Induction of Apoptosis and Programmed Cell Death

A key mechanism behind the anticancer effects of N-alkyl-2-thiobarbiturates is the induction of apoptosis, or programmed cell death. Research has shown that certain N,N-disubstituted thiobarbituric acid analogs effectively induce apoptosis in both wild-type (CHL-1) and mutant (UACC903) human melanoma cell lines. nih.gov The induction of apoptosis is a critical therapeutic goal in cancer treatment, as it eliminates malignant cells.

Evidence of apoptosis is often confirmed through assays that detect key cellular events. For instance, treatment with these compounds leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov PARP cleavage is a classic hallmark of apoptosis, executed by caspases. Further studies on related thiobarbituric acid-based compounds have confirmed the activation of initiator caspase-9 and executioner caspase-3, which are central to the apoptotic cascade. nih.gov This activation leads to a decrease in mitochondrial membrane potential, another indicator that the intrinsic pathway of apoptosis has been triggered. nih.gov

Modulation of Anti-Apoptotic Protein Levels

Cancer cells often survive by overexpressing anti-apoptotic proteins that block the cell death machinery. A crucial aspect of the antiproliferative mechanism of N,N-disubstituted thiobarbiturates is their ability to downregulate these survival proteins.

Western blot analyses have demonstrated that treatment with potent thiobarbituric acid analogs leads to a dose-dependent reduction in the levels of key anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Survivin, within 24 hours. nih.gov These proteins are critical for maintaining mitochondrial integrity and inhibiting caspase activation. By suppressing their expression, thiobarbituric acid derivatives can lower the threshold for apoptosis, making cancer cells more susceptible to death signals.

Table 1: Effect of a Representative N,N-Disubstituted Thiobarbituric Acid Analog on Anti-Apoptotic Protein Levels in Melanoma Cells nih.gov

ProteinFunctionObserved Effect
Bcl-2Inhibits apoptosis by preserving mitochondrial integrity.Dose-dependent reduction in expression.
Bcl-xLA key anti-apoptotic protein of the Bcl-2 family.Dose-dependent reduction in expression.
SurvivinInhibitor of apoptosis (IAP) family protein, also involved in cell division.Dose-dependent reduction in expression.

Cell Cycle Modulation

In addition to inducing apoptosis, some bioactive compounds exert their antiproliferative effects by interfering with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from progressing through the division cycle and replicating. While specific data on this compound is limited, studies on related compounds suggest this is a plausible mechanism. For example, a synthetic thioalkyl vitamin K analogue was found to arrest cell cycle progression at both the G1 and G2-M phases by inhibiting Cdc25 phosphatases. nih.gov Other novel compounds have been shown to induce a dose-dependent arrest in the G1 phase in human colon carcinoma (HCT116) cells. frontiersin.org This arrest is often associated with changes in the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com The ability to halt cell cycle progression is a significant component of the anticancer profile of various heterocyclic compounds.

Inhibition of Advanced Glycation End-Product (AGE) Formation

Advanced Glycation End-Products (AGEs) are harmful compounds formed through a non-enzymatic reaction between sugars and proteins or lipids. ahajournals.org Their accumulation is implicated in diabetic complications and aging. Thiobarbituric acid derivatives have shown notable activity in inhibiting the formation of AGEs. nih.gov

The mechanism of inhibition can involve trapping reactive intermediate species, such as methylglyoxal, thereby preventing them from reacting with proteins to form AGEs. nih.gov The standard method for detecting one of the byproducts of lipid peroxidation, malondialdehyde (MDA), involves its reaction with thiobarbituric acid, demonstrating the inherent reactivity of the thiobarbituric ring system towards carbonyl compounds that are precursors to AGEs. nih.gov Studies have quantified the anti-glycation activity of various N,N-diethylthiobarbituric enamine derivatives, showing significant to moderate inhibitory effects. nih.gov

Table 2: In Vitro Anti-Glycation Activity of Representative Thiobarbituric Acid Derivatives nih.gov

CompoundStructure DescriptionIC₅₀ (µM)
Derivative 3aN,N-diethylthiobarbituric enamine derivative421.3 ± 4.5
Derivative 3iortho-iodo-enamine derivative70.4 ± 1.6
Derivative 5Barbituric acid analogue150.7 ± 2.4
Derivative 6Dimeric thiobarbituric derivative31.5 ± 0.81
Rutin (Standard)Flavonoid glycoside294.5 ± 1.5

Molecular Docking and Ligand-Target Interaction Studies in Biological Systems

To elucidate the mechanisms of action at a molecular level, computational molecular docking studies are frequently employed. These studies predict how a ligand, such as this compound, might bind to the active site of a target protein, providing insights into its inhibitory potential.

Thiobarbituric acid derivatives have been the subject of numerous docking studies against various biological targets. For instance, derivatives have been docked into the active site of the α-glucosidase enzyme, a target for diabetes management. nih.gov These studies suggested that the compounds could be located close to the active site, potentially blocking substrate access. nih.govresearchgate.net In other research, thiobarbituric acid derivatives were studied as potential inhibitors of thymidine (B127349) phosphorylase (TP), an important target in cancer therapy. x-mol.com Docking analyses revealed that these molecules could bind to the active site of the TP enzyme through hydrogen bond interactions, similar to known inhibitors. x-mol.com Such computational models are invaluable for rational drug design and for understanding the structure-activity relationships that govern the biological effects of these compounds. x-mol.commdpi.com

Interaction with Biomolecules (e.g., DNA Binding Investigations)

The interaction of N-alkyl-2-thiobarbituric acid derivatives with biomolecules, particularly with deoxyribonucleic acid (DNA), is a significant area of research for understanding their potential mechanisms of biological activity. While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the broader class of N-substituted barbituric and thiobarbituric acid derivatives has been investigated for their DNA binding capabilities. These studies provide valuable insights into the potential interactions of asymmetrically substituted compounds like this compound.

The primary modes of non-covalent interaction between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. For barbituric acid derivatives, research suggests that the interaction is often through groove binding. nih.govnih.gov The investigation into these interactions typically employs a combination of spectroscopic techniques and computational molecular modeling.

Detailed Research Findings

Studies on a series of novel barbituric acid derivatives have utilized molecular docking to predict the most probable binding modes with DNA. nih.gov These computational analyses are often performed with DNA sequences rich in either guanine-cytosine (GC) or adenine-thymine (AT) base pairs to assess binding selectivity. nih.govnih.gov

For instance, molecular docking studies on a series of (benzyloxy)benzaldehyde derivatives of barbituric acid revealed that certain compounds exhibit a preference for binding within the minor groove of the DNA helix. nih.gov The binding affinity is quantified by the free energy of binding (ΔG), where a more negative value indicates a stronger interaction. In one such study, derivatives with N,N-dimethyl barbituric acid moieties demonstrated favorable interactions with DNA. nih.gov

UV-Visible (UV-Vis) spectroscopy is a common experimental method to study DNA-ligand interactions. Changes in the absorption spectrum of the compound upon titration with increasing concentrations of DNA can indicate the formation of a complex. Hyperchromism (an increase in absorbance) or hypochromism (a decrease in absorbance), along with a red or blue shift in the maximum wavelength of absorption (λmax), are indicative of interactions. These spectral changes can be used to calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA. nih.gov

While direct experimental data for this compound is not available in the cited literature, the findings for structurally related N,N-dimethyl barbituric acid derivatives suggest that it would likely interact with DNA. The presence of both an ethyl and a methyl group on the nitrogen atoms may influence its binding affinity and specificity compared to symmetrically substituted analogs. The interplay of steric and electronic effects from these different alkyl groups could modulate the compound's fit within the DNA grooves.

Data from Related Compounds

To illustrate the nature of these interactions, the following table presents molecular docking data for representative N,N-dimethyl barbituric acid derivatives with different DNA sequences. This data provides a reference for the potential binding energies that could be expected for similar compounds like this compound.

Table 1: Molecular Docking Results for N,N-Dimethyl Barbituric Acid Derivatives with DNA

Compound DerivativeDNA Sequence TargetBinding SiteCalculated Free Energy of Binding (kcal/mol)Reference
N,N-dimethyl barbituric acid/4-hydroxybenzaldehyde derivative (4j)CG-rich (1CGC)Minor Groove-8.80 nih.gov
N,N-dimethyl barbituric acid/4-hydroxybenzaldehyde derivative (4j)AT-rich (1DNE)Minor Groove-8.10 nih.gov
N,N-dimethyl barbituric acid/vanillin derivative (4m)CG-rich (1CGC)Minor Groove-8.80 nih.gov
N,N-dimethyl barbituric acid/vanillin derivative (4m)AT-rich (1DNE)Minor Groove-8.10 nih.gov

The data in Table 1 indicates that these N,N-dimethyl barbituric acid derivatives have a strong theoretical affinity for DNA, with a slight preference for GC-rich regions, and the binding occurs predominantly in the minor groove. nih.gov These findings suggest that the barbiturate core structure, when appropriately substituted, can serve as a scaffold for DNA-binding agents. The specific alkyl substitutions at the N1 and N3 positions are crucial in determining the strength and nature of this interaction.

Q & A

Q. Table 1: Thermochemical Properties of 2-Thiobarbituric Acid

PropertyValue (kJ·mol<sup>−1</sup>)MethodReference
Enthalpy of Formation (Crystalline)−396.8 ± 0.9Bomb Calorimetry
Enthalpy of Sublimation118.3 ± 2.2Transpiration (N2)
Gas-Phase Enthalpy (G4 Calculation)−278.5 ± 2.4Computational Validation

Q. Table 2: Optimized TBARS Extraction Conditions

ParameterOptimal ConditionSample TypeSensitivity GainReference
Extraction Solution0.5 M HClRaw Turkey Breast10× vs. Spectro.
PG/EDTA Addition0.01% w/w in BlendingFish (Catfish)40% Reduction in Artifacts
Reaction pH2.5–3.0Bovine MucinFull De-O-Acetylation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.